N-Benzylphthalimide: A Comprehensive Technical Guide
N-Benzylphthalimide: A Comprehensive Technical Guide
CAS Number: 2142-01-0
This technical guide provides an in-depth overview of N-Benzylphthalimide, a significant chemical compound utilized in various scientific domains. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological relevance.
Chemical and Physical Properties
N-Benzylphthalimide, also known as 2-benzylisoindoline-1,3-dione, is a white to light yellow crystalline powder.[1] Its core structure consists of a phthalimide (B116566) group to which a benzyl (B1604629) group is attached via the nitrogen atom.[2] This substitution influences its physical and chemical characteristics, such as its solubility and reactivity.[1]
Table 1: Physicochemical Properties of N-Benzylphthalimide
| Property | Value | Reference(s) |
| CAS Number | 2142-01-0 | [3][4] |
| Molecular Formula | C₁₅H₁₁NO₂ | [3][4] |
| Molecular Weight | 237.25 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 114-116 °C | [4] |
| Boiling Point | 393.1 °C at 760 mmHg (estimated) | [1] |
| Density | 1.311 g/cm³ | [1] |
| Solubility | Soluble in DMSO | [1] |
| IUPAC Name | 2-benzylisoindole-1,3-dione | [3] |
Table 2: Spectroscopic Data of N-Benzylphthalimide
| Spectroscopic Data | Key Features | Reference(s) |
| Infrared (IR) Spectrum | Characteristic strong carbonyl (C=O) stretching bands around 1715 cm⁻¹ and 1772 cm⁻¹. | [5] |
| Mass Spectrum (MS) | Molecular ion peak (M+) at m/z 237. A prominent fragment is the tropylium (B1234903) ion at m/z 91. | [1] |
| ¹H NMR | Signals corresponding to the aromatic protons of the phthalimide and benzyl groups, and a characteristic singlet for the methylene (B1212753) (-CH₂-) protons. | [5] |
| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and the methylene carbon. | [5] |
Experimental Protocols
Synthesis of N-Benzylphthalimide
Several methods are available for the synthesis of N-Benzylphthalimide. The Gabriel synthesis is a classic and widely used method.[1]
Method 1: Gabriel Synthesis from Phthalimide and Benzyl Chloride
This method involves the N-alkylation of potassium phthalimide with benzyl chloride.
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Materials:
-
Phthalimide
-
Anhydrous potassium carbonate
-
Benzyl chloride
-
Glacial acetic acid (for recrystallization)
-
-
Procedure:
-
An intimate mixture of 1.2 moles of anhydrous potassium carbonate and 2 moles of phthalimide is prepared.
-
4 moles of benzyl chloride are added to this mixture.
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The reaction mixture is heated at 190°C under a reflux condenser for three hours.
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While the mixture is still hot, excess benzyl chloride is removed by steam distillation.
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As the distillation proceeds, N-Benzylphthalimide crystallizes. The mixture is then cooled rapidly with vigorous agitation.
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The solid product is collected by filtration on a Büchner funnel and washed thoroughly with water.
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The crude product is then washed with 60% ethanol.
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The final product is purified by recrystallization from glacial acetic acid to yield colorless crystals.
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Method 2: Synthesis from Phthalic Anhydride (B1165640) and Benzylamine (B48309)
This method involves the condensation of phthalic anhydride with benzylamine.
-
Materials:
-
Phthalic anhydride
-
Benzylamine
-
Glacial acetic acid
-
-
Procedure:
-
Equimolar amounts of phthalic anhydride and benzylamine are dissolved in glacial acetic acid.
-
The solution is refluxed for a sufficient time to complete the reaction.
-
Upon cooling, the N-Benzylphthalimide product crystallizes out of the solution.
-
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
-
Diagram 1: General Workflow for the Synthesis of N-Benzylphthalimide
Caption: A flowchart illustrating two common synthetic routes to N-Benzylphthalimide.
Purification by Recrystallization
Recrystallization is a standard procedure to purify the crude N-Benzylphthalimide.
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Solvent Selection: Glacial acetic acid is a suitable solvent for the recrystallization of N-Benzylphthalimide.
-
Procedure:
-
The crude N-Benzylphthalimide is dissolved in a minimum amount of hot glacial acetic acid to form a saturated solution.
-
The hot solution is filtered by gravity to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
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The resulting crystals are collected by suction filtration.
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The crystals are washed with a small amount of cold solvent to remove residual soluble impurities.
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The purified crystals are then dried in a vacuum oven.
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Biological Activity and Signaling Pathways
While N-Benzylphthalimide itself has been investigated for some biological activities, detailed mechanistic studies elucidating its direct interaction with specific signaling pathways are limited.[1] However, research on structurally related phthalimide derivatives provides insights into potential mechanisms of action.
Antimicrobial Activity: Phthalimide derivatives have been reported to exhibit antimicrobial properties. The proposed mechanism for some antifungal phthalimides involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.[6] The antibacterial action may involve disruption of the bacterial cell membrane or other intracellular targets.[6]
Antitumor Activity and Signaling Pathways of Related Compounds:
Direct evidence for N-Benzylphthalimide's role in specific cancer signaling pathways is not yet well-established. However, studies on closely related analogs offer valuable perspectives:
-
mTOR Pathway: N-Hydroxyphthalimide, a structural analog, has been shown to exhibit antitumor activity by suppressing the mTOR (mammalian target of rapamycin) signaling pathway.[7][8] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[7] N-Hydroxyphthalimide was found to inhibit both mTORC1 and mTORC2 complexes, leading to cell cycle arrest and apoptosis in cancer cells.[7]
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Hedgehog Pathway: Derivatives of benzylphthalazine, which share structural similarities with N-benzylphthalimide, have been synthesized and evaluated as inhibitors of the Hedgehog signaling pathway.[2] The Hedgehog pathway plays a critical role in embryonic development and its aberrant activation is implicated in the development of several cancers.[9]
The direct molecular targets and the precise signaling cascades modulated by N-Benzylphthalimide remain an active area for future research.
Diagram 2: The mTOR Signaling Pathway (Inhibited by N-Hydroxyphthalimide, a related compound)
Caption: The mTOR pathway, a key regulator of cell growth, inhibited by N-Hydroxyphthalimide.
Applications in Research and Development
N-Benzylphthalimide serves as a versatile building block in organic synthesis and medicinal chemistry.
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Protecting Group for Amines: The phthalimide group is a well-established protecting group for primary amines, notably in the Gabriel synthesis of amines.[1]
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Precursor for Biologically Active Molecules: It is a key intermediate in the synthesis of various derivatives that are being investigated for a range of therapeutic applications, including as potential antibacterial and anticancer agents.[1][10]
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Chemical Research: N-Benzylphthalimide is used in studies of reaction mechanisms, such as nucleophilic substitution and hydrolysis.[1]
Safety and Handling
N-Benzylphthalimide is harmful if swallowed.[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical compounds.
References
- 1. N-Benzylphthalimide | 2142-01-0 | Benchchem [benchchem.com]
- 2. Synthesis and evaluation of novel benzylphthalazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylphthalimide | C15H11NO2 | CID 75059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibition of the Hedgehog Signaling Pathway Depresses the Cigarette Smoke-Induced Malignant Transformation of 16HBE Cells on a Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
